molecular formula C13H10BrFO B1301884 3-(2-Fluorophenoxy)benzyl Bromide CAS No. 242812-04-0

3-(2-Fluorophenoxy)benzyl Bromide

Cat. No.: B1301884
CAS No.: 242812-04-0
M. Wt: 281.12 g/mol
InChI Key: FWAHWPGVFDHNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenoxy)benzyl Bromide: is an organic compound with the molecular formula C13H10BrFO. It is a brominated derivative of benzyl ether, where the benzyl group is substituted with a 2-fluorophenoxy group. This compound is used in various chemical synthesis processes due to its reactivity and functional group compatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenoxy)benzyl Bromide typically involves the bromination of 3-(2-Fluorophenoxy)toluene. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenoxy)benzyl Bromide primarily involves its reactivity towards nucleophiles. The bromide group is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity allows it to modify other molecules by introducing the 2-fluorophenoxybenzyl moiety, which can alter the physical and chemical properties of the target molecules .

Comparison with Similar Compounds

  • 3-(2-Chlorophenoxy)benzyl Bromide
  • 3-(2-Bromophenoxy)benzyl Bromide
  • 3-(2-Methylphenoxy)benzyl Bromide

Uniqueness: 3-(2-Fluorophenoxy)benzyl Bromide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the reactivity and stability of the compound, making it valuable in specific synthetic applications where these properties are desired .

Properties

IUPAC Name

1-(bromomethyl)-3-(2-fluorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-9-10-4-3-5-11(8-10)16-13-7-2-1-6-12(13)15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAHWPGVFDHNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC(=C2)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372076
Record name 3-(2-Fluorophenoxy)benzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242812-04-0
Record name 3-(2-Fluorophenoxy)benzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Fluorophenoxy)benzyl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.